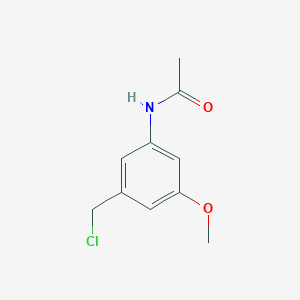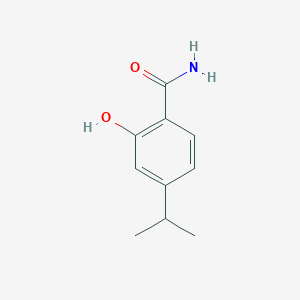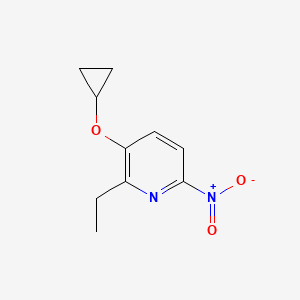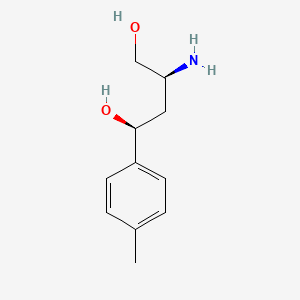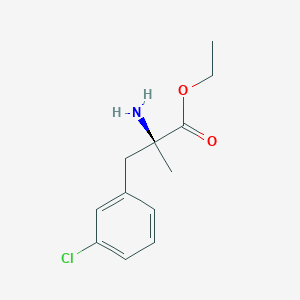
Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester is a synthetic compound that belongs to the class of amino acid esters This compound is characterized by the presence of a chlorophenyl group attached to the alanine backbone, making it a unique derivative of alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester typically involves the esterification of alanine with 3-(M-chlorophenyl)-2-methyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the reactants in an organic solvent like ethanol or methanol for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways, ultimately affecting cellular functions.
Comparaison Avec Des Composés Similaires
Alanine, 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Similar in structure but with a hydroxy group instead of an ester group.
Carbonyl cyanide m-chlorophenyl hydrazone: Shares the chlorophenyl group but differs in its functional groups and overall structure.
Uniqueness: Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester is unique due to its specific ester linkage and the presence of the methyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-3-(3-chlorophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-3-16-11(15)12(2,14)8-9-5-4-6-10(13)7-9/h4-7H,3,8,14H2,1-2H3/t12-/m0/s1 |
Clé InChI |
RDUBYEDCWQXNKL-LBPRGKRZSA-N |
SMILES isomérique |
CCOC(=O)[C@](C)(CC1=CC(=CC=C1)Cl)N |
SMILES canonique |
CCOC(=O)C(C)(CC1=CC(=CC=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



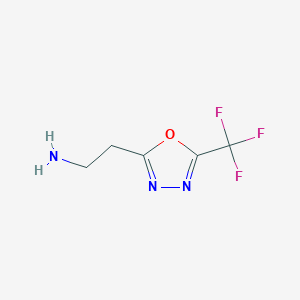
![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14852613.png)
![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)
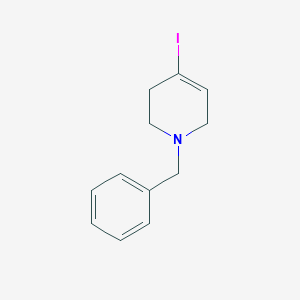
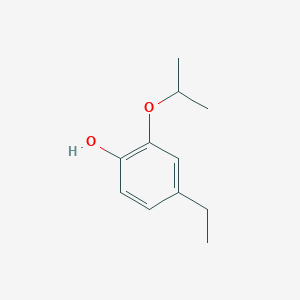
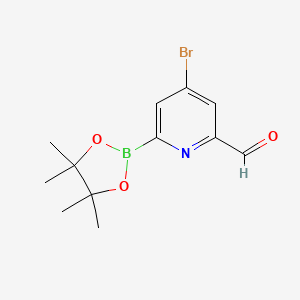
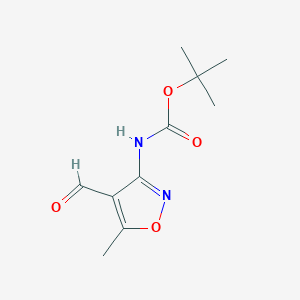
![1H-Pyrazolo[4,3-C]pyridine, 5-oxide](/img/structure/B14852667.png)
